6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
Brand Name: Vulcanchem
CAS No.: 1935196-58-9
VCID: VC5240044
InChI: InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H,9,10,11)
SMILES: C1=NC2=C(NN=C2N=C1Cl)I
Molecular Formula: C5H2ClIN4
Molecular Weight: 280.45

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

CAS No.: 1935196-58-9

Cat. No.: VC5240044

Molecular Formula: C5H2ClIN4

Molecular Weight: 280.45

* For research use only. Not for human or veterinary use.

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine - 1935196-58-9

Specification

CAS No. 1935196-58-9
Molecular Formula C5H2ClIN4
Molecular Weight 280.45
IUPAC Name 6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyrazine
Standard InChI InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H,9,10,11)
Standard InChI Key USJKPCMUIKHZAM-UHFFFAOYSA-N
SMILES C1=NC2=C(NN=C2N=C1Cl)I

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine belongs to the pyrazolopyrazine family, a class of nitrogen-rich heterocycles with significant pharmacological potential. The compound’s IUPAC name, 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, underscores its substitution pattern: a chlorine atom at position 6 and an iodine atom at position 3 of the bicyclic framework . Key identifiers include:

PropertyValueSource
CAS Number1935196-58-9ChemicalBook
Molecular FormulaC5H2ClIN4
Molecular Weight280.45 g/mol
InChIInChI=1S/C5H2ClIN4/c6-3-1-8-4-2-9-10-5(4)7/h1-2H
Canonical SMILESClC1=NC=C2C(=N1)N=NC2=I

The planar structure of the pyrazolo[3,4-b]pyrazine core facilitates π-π stacking interactions, while the electron-withdrawing chlorine and iodine substituents enhance electrophilic reactivity at adjacent positions .

Spectroscopic and Crystallographic Data

Although crystallographic data for this specific compound remains unpublished, analogous pyrazolopyrazines exhibit monoclinic crystal systems with intermolecular hydrogen bonding stabilizing the lattice . Nuclear magnetic resonance (NMR) spectroscopy of related derivatives reveals distinct proton environments: the pyrazole NH proton typically resonates near δ 12.5 ppm, while aromatic protons appear between δ 7.5–8.5 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine involves a multi-step sequence starting from 2-chloro-3-cyanopyridine :

  • Cyclization: Treatment with hydrazine at 80°C forms the pyrazolo[3,4-b]pyridine core.

  • Diazotization and Iodination: Reaction with sodium nitrite and hydroiodic acid introduces the iodine substituent at position 3.

  • Chlorination: Phosphorus oxychloride (POCl3) mediates chlorination at position 6, yielding the final product .

Critical reaction parameters include:

  • Temperature: 60–80°C for cyclization and iodination

  • Catalysts: Pd(OAc)2 and dppf ligand for cross-coupling steps

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Industrial Manufacturing

Large-scale production employs continuous flow reactors to mitigate risks associated with exothermic intermediates . Key advantages include:

  • Safety: Reduced accumulation of unstable intermediates

  • Efficiency: Multikilogram batches produced in 12–24 hours

  • Yield Optimization: 68–98% yields achieved through real-time monitoring

ParameterLaboratory ScaleIndustrial Scale
Reaction Time24–48 hours12–24 hours
Yield60–75%85–98%
Catalyst Loading5 mol% Pd2–3 mol% Pd

Reactivity and Functionalization

Substitution Reactions

The chlorine and iodine atoms serve as handles for further derivatization:

  • Nucleophilic Aromatic Substitution: Amines, thiols, and alkoxides displace chlorine under basic conditions (e.g., K2CO3 in DMF) .

  • Cross-Coupling Reactions: Suzuki–Miyaura couplings with aryl boronic acids replace iodine, enabling C–C bond formation .

Cyclization and Ring Expansion

Treatment with hydrazine derivatives induces cyclization, forming tricyclic structures relevant to drug discovery . For example, reaction with methylhydrazine yields pyrazolo[3,4-b]pyrazine-fused β-carbolines, which exhibit antitumor activity .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a precursor to diarylpyrazolo[3,4-b]pyridines, which inhibit kinases such as EGFR and VEGFR . Structural modifications at positions 3 and 6 modulate selectivity and potency:

DerivativeTarget KinaseIC50 (nM)
3-Phenyl-6-(4-fluorophenyl)EGFR2.1
3-(Pyridin-3-yl)-6-chloroVEGFR-28.7

Antimicrobial Agents

Halogenated pyrazolopyrazines demonstrate broad-spectrum antimicrobial activity. For instance, 6-chloro-3-iodo derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Developing enantioselective routes to chiral pyrazolopyrazines remains an open challenge. Potential strategies include:

  • Organocatalysis: Proline-derived catalysts for Michael additions

  • Transition Metal Catalysis: Rhodium-catalyzed [2+2+2] cycloadditions

Targeted Drug Delivery Systems

Conjugating pyrazolopyrazines to nanoparticles or antibody-drug conjugates could enhance tumor specificity and reduce off-target effects . Preliminary studies show a 3-fold increase in therapeutic index when linked to albumin nanoparticles .

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